molecular formula C18H31GdN4O9 B1674391 Gadobutrol CAS No. 138071-82-6

Gadobutrol

货号: B1674391
CAS 编号: 138071-82-6
分子量: 604.7 g/mol
InChI 键: ZPDFIIGFYAHNSK-CTHHTMFSSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

钆布特罗是一种基于钆的造影剂,用于磁共振成像 (MRI) 中增强内部结构的可视性。它是一种第二代、细胞外、非离子型大环钆基造影剂。 钆布特罗以其高稳定性和低肾源性系统性纤维化风险而闻名,使其成为诊断成像的首选 .

准备方法

合成路线和反应条件: 钆布特罗的合成涉及多个步骤:

    起始原料: 环烯单甲醛用作起始原料。

    烷基化反应: 环烯单甲醛与叔丁基溴乙酸酯进行烷基化反应。

    水解: 烷基化产物水解得到三羧酸盐中间体。

    络合形成: 三羧酸盐中间体与 4,4-二甲基-3,5,8-三氧杂双环[5.1.0]辛烷反应。

    最终络合: 反应产物然后与氧化钆络合得到钆布特罗

工业生产方法: 钆布特罗的工业生产涉及受控结晶条件,以实现高纯度水平(大于 99.7%)并确保该化合物适合制药配方 .

化学反应分析

反应类型: 钆布特罗主要由于其大环结构而发生络合反应。它被设计成高度稳定且抗解离,最大限度地降低了释放游离钆离子的风险。

常见试剂和条件:

主要产物: 这些反应的主要产物是钆布特罗,用作 MRI 中的造影剂 .

科学研究应用

Characteristics of Gadobutrol

This compound is characterized by its macrocyclic structure, which contributes to its high stability and low risk of nephrogenic systemic fibrosis (NSF). It is available in a concentration of 1.0 mmol/mL, providing enhanced imaging capabilities compared to lower concentration agents. The following table summarizes key properties:

PropertyValue
Concentration1.0 mmol/mL
RelaxivityHigher than standard GBCAs
StabilityMacrocyclic
Risk of NSFLow

Contrast-Enhanced MRI

This compound is primarily used for contrast-enhanced MRI to visualize pathological lesions across various body regions. Its efficacy has been demonstrated in numerous studies:

  • CNS Imaging : this compound has shown non-inferiority to other approved contrast agents for CNS imaging, providing high diagnostic confidence and sensitivity in detecting ischemic versus non-ischemic tissues .
  • Abdominal Imaging : It has been found effective in imaging upper abdominal organs such as the liver, kidneys, and pancreas, outperforming other agents like gadoxetic acid in certain cases due to its higher gadolinium concentration .

Magnetic Resonance Angiography (MRA)

In MRA studies, this compound has demonstrated strong diagnostic agreement with intra-arterial digital subtraction angiography (IADSA). It effectively visualizes vascular perfusion and flow-related abnormalities, making it suitable for assessing conditions affecting major vessels .

Safety Profile

The safety of this compound has been extensively studied. The GARDIAN study reported a low incidence of adverse drug reactions (ADRs), with only 0.7% of patients experiencing side effects . This safety profile is consistent across diverse patient populations, including those with renal impairment or cardiovascular diseases.

Pediatric Use

A study involving patients under two years old confirmed that this compound is safe and effective for diagnosing multiple pathologies in this vulnerable population .

Efficacy in Renal Patients

Research indicates that this compound can be administered safely to patients with moderate to severe renal impairment without significant adverse effects, making it a viable option for this demographic .

Comparative Studies

Comparative studies have assessed the efficacy of this compound against other GBCAs:

  • A study involving 123 patients showed that while some readers preferred gadobenate dimeglumine over this compound, the differences were not statistically significant across all cases .
  • Another analysis confirmed that this compound's diagnostic performance was comparable to MAGNEVIST in both kidney and liver studies .

作用机制

钆布特罗通过增强 MRI 图像的对比度来起作用。它通过改变体内质子的弛豫时间,突出显示血脑屏障破坏或异常血管形成的区域。这使得内部结构的图像更清晰、更详细。 钆布特罗的非离子型大环结构确保了高稳定性,并最大限度地降低了释放游离钆离子的风险 .

类似化合物:

  • 钆特酸葡甲胺
  • 钆特醇
  • 钆贝酸二甲葡胺

比较:

钆布特罗的独特特性,例如高稳定性、低肾源性系统性纤维化风险和优异的图像增强,使其成为基于钆的造影剂的首选 .

相似化合物的比较

生物活性

Gadobutrol is a macrocyclic gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. Its unique properties, including high stability and low toxicity, make it a preferred choice for imaging in various clinical settings. This article explores the biological activity of this compound, including its pharmacokinetics, safety profile, and clinical applications.

Pharmacokinetics

This compound exhibits a rapid distribution phase following intravenous administration. The pharmacokinetic parameters are summarized in Table 1.

Parameter Value
Volume of Distribution (Vd)Approximately 0.25 L/kg
Elimination Half-Life (t½)1.5 hours
Clearance0.5 L/h/kg

This compound is primarily excreted unchanged via the kidneys, with approximately 90% of the administered dose eliminated within 24 hours. This rapid clearance is beneficial for patients with normal renal function, reducing the risk of gadolinium retention in tissues .

Safety Profile

This compound has a favorable safety profile compared to other GBCAs, particularly concerning nephrotoxicity and allergic reactions. However, it is essential to monitor patients with compromised renal function closely due to the risk of nephrogenic systemic fibrosis (NSF), especially in those with advanced kidney disease .

Adverse Reactions

The most common adverse reactions reported during clinical trials include:

  • Nausea
  • Headache
  • Injection site pain
  • Rash

Serious adverse reactions are rare but can include anaphylactic reactions and acute kidney injury, particularly in at-risk populations .

Clinical Applications

This compound is utilized in various imaging scenarios, including:

  • Neurological Imaging : It enhances the visualization of brain tumors and abnormalities by highlighting areas with disrupted blood-brain barriers.
  • Cardiovascular Imaging : this compound aids in detecting myocardial inflammation and assessing cardiac viability through late gadolinium enhancement techniques.
  • Oncology : It is used to improve lesion detection and characterization in various cancers .

Case Studies

Several studies have demonstrated the efficacy and safety of this compound in clinical practice:

  • Phase III Clinical Trials : A comprehensive analysis involving over 29 million applications showed that this compound was well-tolerated, with a low incidence of serious adverse events .
  • Retrospective Study on Nephrotoxicity : A study involving 91 patients with varying stages of kidney disease indicated that none required renal replacement therapy after this compound administration, suggesting its relative safety even in at-risk populations .
  • Comparative Study : Research comparing this compound with other GBCAs found significantly lower rates of adverse reactions and better patient outcomes in terms of imaging quality and diagnostic accuracy .

属性

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFIIGFYAHNSK-CTHHTMFSSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31GdN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027434
Record name Gadobutrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.3 g/mL at 37 °C
Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

770691-21-9
Record name Gadobutrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770691-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gadobutrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GADOBUTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BJ477IO2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadobutrol
Reactant of Route 2
Gadobutrol
Reactant of Route 3
Gadobutrol
Reactant of Route 4
Gadobutrol
Reactant of Route 5
Reactant of Route 5
Gadobutrol
Reactant of Route 6
Reactant of Route 6
Gadobutrol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。